Tetrapentylgermane
Description
Tetrapentylgermane, with the molecular formula $ \text{(C}5\text{H}{11}\text{)}4\text{Ge} $, is an organogermanium compound featuring four pentyl groups bonded to a central germanium atom. These compounds are typically synthesized via alkylation reactions involving germanium halides and Grignard or organolithium reagents . Applications of tetraalkylgermanes include their use as precursors in semiconductor manufacturing, catalysts in organic synthesis, and stabilizers in polymers.
Properties
CAS No. |
3634-47-7 |
|---|---|
Molecular Formula |
C20H44Ge |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
tetrapentylgermane |
InChI |
InChI=1S/C20H44Ge/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4/h5-20H2,1-4H3 |
InChI Key |
PVVOYYQNPQNKGU-UHFFFAOYSA-N |
SMILES |
CCCCC[Ge](CCCCC)(CCCCC)CCCCC |
Canonical SMILES |
CCCCC[Ge](CCCCC)(CCCCC)CCCCC |
Other CAS No. |
3634-47-7 |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares Tetrapentylgermane with structurally related organogermanium compounds:
Key Observations :
- Alkyl Chain Impact : Longer alkyl chains (e.g., pentyl vs. butyl) increase molecular weight and hydrophobicity, reducing reactivity with polar solvents. Tetrabutylgermane is less thermally stable than this compound due to shorter chain length .
- Reactivity : Chlorotrimethylgermane’s Ge–Cl bond makes it highly reactive in hydrolysis and nucleophilic substitution reactions, unlike the inert Ge–C bonds in tetraalkylgermanes .
- Functional Groups : Aroyltrimethylgermane’s carbonyl group enables participation in condensation reactions, a feature absent in fully alkyl-substituted germanes .
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